molecular formula C5H7LiO2 B099827 Lithium acetylacetonate CAS No. 18115-70-3

Lithium acetylacetonate

Cat. No.: B099827
CAS No.: 18115-70-3
M. Wt: 106.1 g/mol
InChI Key: JTEOOCAGEXVCBQ-LNKPDPKZSA-M
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Description

Lithium acetylacetonate, also known as this compound, is an organic compound with the chemical formula C5H7LiO2. It is a colorless or pale yellow solid that is primarily used as a reagent in organic synthesis. This compound is known for its stability and solubility in various organic solvents, making it a valuable component in different chemical processes .

Mechanism of Action

Target of Action

It is known that lithium, in general, interacts with several enzymes and neurotransmitters in the brain . For instance, lithium inhibits enzymes such as inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) . These enzymes play crucial roles in various cellular processes, including signal transduction and gene expression .

Mode of Action

Lithium acetylacetonate’s mode of action is complex and multifaceted. It is known to affect neurotransmission by modulating the activity of certain neurotransmitters. For example, lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, which reduces excitatory neurotransmission in the brain . It also enhances inhibitory neurotransmission by downregulating the NMDA receptor .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates the activity of second messenger systems such as adenyl cyclase (AC) and cyclic adenosine monophosphate (cAMP) . It also impacts the functionality of subunits of the dopamine-associated G protein . Furthermore, lithium influences the glutamate pathways, leading to a decrease in excitotoxicity .

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Due to its narrow therapeutic window, therapeutic drug monitoring is necessary to avoid adverse effects or lack of drug response .

Result of Action

The result of this compound’s action is multifaceted. It has been used as a precursor to produce lithium-containing materials for various applications such as in organic light-emitting diodes (OLEDs), lithium-ion batteries, and as a catalyst in organic synthesis . It also serves as a stabilizer for polymeric electrolytes in lithium batteries and as a curing agent for epoxy resins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its pharmacokinetics . Age, body weight, and renal function are also important factors that can influence its action

Biochemical Analysis

Biochemical Properties

Lithium acetylacetonate interacts with various enzymes and proteins. It is known to inhibit GSK3β, a kinase that phosphorylates eIF2B and reduces its activity . By inhibiting GSK3β, this compound is expected to stimulate eIF2B activity .

Cellular Effects

The effects of this compound on cells are largely derived from its role as a GSK3β inhibitor. GSK3β is involved in numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . Therefore, this compound, through its inhibition of GSK3β, can influence these cellular processes.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with GSK3β. By inhibiting GSK3β, it can influence the phosphorylation state of eIF2B, thereby affecting gene expression .

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of this compound in animal models, lithium compounds have been studied extensively. For instance, lithium has been shown to have varying effects in animal models of vanishing white matter, with some improvements observed at certain dosages .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the regulation of eIF2B activity. It interacts with GSK3β, an enzyme that phosphorylates eIF2B .

Subcellular Localization

Given its role as a GSK3β inhibitor, it is likely to be found wherever GSK3β is present within the cell .

Preparation Methods

Lithium acetylacetonate can be synthesized through several methods. One common method involves the reaction of acetylacetone with lithium hydride in an ether solvent. This reaction produces lithium 2,4-pentanedionate and liberates hydrogen gas . Another method involves the sol-gel process, where lithium 2,4-pentanedionate is used as a lithium source to prepare lithium niobate powder. This method offers advantages over the double alkoxide method, as lithium 2,4-pentanedionate is less prone to moisture and is easily soluble in 2-methoxyethanol .

Chemical Reactions Analysis

Lithium acetylacetonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is often used as a catalyst or ligand in organic synthesis reactions. Common reagents used in these reactions include organic solvents like ether and methanol. The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the sol-gel synthesis of lithium niobate, lithium 2,4-pentanedionate reacts with niobium pentoxide to form lithium niobate powder .

Comparison with Similar Compounds

Lithium acetylacetonate can be compared with other similar compounds, such as lithium ethoxide and lithium carbonate. Unlike lithium ethoxide, lithium 2,4-pentanedionate is less prone to moisture and is easily soluble in 2-methoxyethanol, making it a more stable and convenient reagent for certain applications . Lithium carbonate, on the other hand, is commonly used in the production of lithium-ion batteries and has different chemical properties and applications compared to lithium 2,4-pentanedionate .

Similar compounds include:

  • Lithium ethoxide
  • Lithium carbonate
  • Lithium hydroxide

Each of these compounds has unique properties and applications, making them suitable for different purposes in scientific research and industrial processes.

Properties

IUPAC Name

lithium;(Z)-4-oxopent-2-en-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2.Li/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1/b4-3-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEOOCAGEXVCBQ-LNKPDPKZSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(=CC(=O)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C/C(=C/C(=O)C)/[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7LiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS]
Record name Lithium acetylacetonate
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CAS No.

18115-70-3
Record name Pentane-2,4-dione, monolithium salt
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Record name Pentane-2,4-dione, monolithium salt
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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